3beta-Acetoxy-5alpha-pregnan-20-one

Vue d'ensemble

Description

The compound 3beta-Acetoxy-5alpha-pregnan-20-one is a steroid molecule that has been studied in the context of human pregnancy. It is closely related to other steroids such as 3beta, 21-dihydroxy-5alpha-pregnan-20-one (3beta,5alpha-tetrahydro-DOC), which has been found to have physiological significance during pregnancy. The urinary excretion of this compound increases significantly in the third trimester of pregnancy, suggesting its possible origin in the fetus. It is not present in non-pregnant women or men but is found in the urine of newborns. This indicates a potential role in fetal development or maternal physiological changes during pregnancy .

Synthesis Analysis

The synthesis of related steroids has been explored in various studies. For instance, the synthesis of 3alpha,6alpha,17alpha-trihydroxy-5beta-pregnan-20-one from 3alpha,6alpha-dihydroxy-5beta-pregnan-20-one involves a series of reactions including acetylenolization, epoxidation, and ring opening. The hydrolysis of the epoxide intermediate has been optimized at different temperatures to improve the yield and selectivity of the synthesis process . Although this synthesis is for a different steroid, it provides insight into the types of reactions and conditions that may be applicable to the synthesis of 3beta-Acetoxy-5alpha-pregnan-20-one.

Molecular Structure Analysis

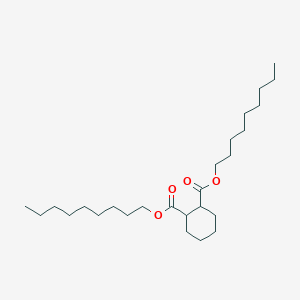

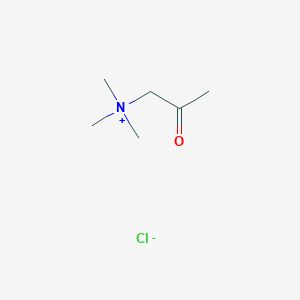

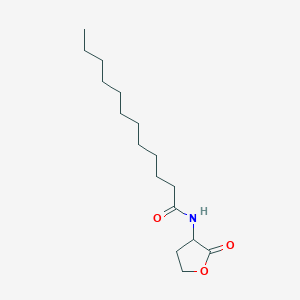

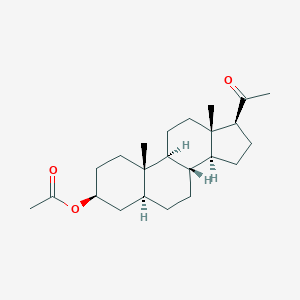

The molecular structure of 3beta-Acetoxy-5alpha-pregnan-20-one would be characterized by the presence of a pregnane backbone, a 5alpha-reduction, and an acetoxy group at the 3beta position. The structure is likely to influence its biological activity and interaction with enzymes and receptors during pregnancy. The 5alpha-reduction is a common feature in many biologically active steroids, which can affect their metabolism and function .

Chemical Reactions Analysis

Steroids, including 3beta-Acetoxy-5alpha-pregnan-20-one, can undergo various chemical reactions. These reactions include hydroxylation, reduction, and conjugation, which can alter their biological activity and excretion. For example, the synthesis of related steroids involves epoxidation and ring opening, which are chemical modifications that can significantly change the molecule's properties . Understanding these reactions is crucial for elucidating the metabolism and function of the steroid in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3beta-Acetoxy-5alpha-pregnan-20-one would be influenced by its steroid structure. These properties include solubility, melting point, and reactivity, which are important for its biological function and interaction with other molecules. The presence of hydroxy groups and the acetoxy moiety can affect the compound's polarity and hydrogen bonding capability, which in turn influences its solubility and distribution in biological tissues .

Applications De Recherche Scientifique

Isolation and Structural Elucidation

- Research has identified new pregnane steroids, including 3beta-acetoxy-5alpha-pregnan-20-one, isolated from the twigs and leaves of Turraea pubescens. These compounds were structurally elucidated using spectroscopic data and chemical methods (Wang, Fan, & Yue, 2006).

Metabolic Studies

- Syntheses of deuterium-labelled pregnanolone sulphates, including 3beta-hydroxy-5alpha-pregnan-20-one sulphate, have been reported for metabolic studies in humans. These compounds play a crucial role in understanding human steroid metabolism (Baillie, Sjövall, & Herz, 1975).

Pregnancy and Neuroactive Steroids

- In a study measuring neuroactive pregnanolone isomers in pregnant women, 3beta-hydroxy-5alpha-pregnan-20-one was identified and analyzed for its role during pregnancy. This research provides insights into hormonal changes and their potential effects during pregnancy (Pařízek et al., 2005).

Drug Metabolism and Enzymatic Activities

- The metabolism of 3beta-hydroxy-5alpha-pregnan-20-one sulphate was studied, revealing gender differences in metabolic pathways in rats. This research contributes to understanding how steroids like 3beta-acetoxy-5alpha-pregnan-20-one are metabolized in different sexes (Baillie, Eriksson, Herz, & Sjövall, 1975).

Significance in Pregnancy

- The physiological significance of steroids like 3beta-hydroxy-5alpha-pregnan-20-one during pregnancy was explored, highlighting its potential origins and role in fetal and maternal health (Pasqualini, Chaudhuri, & Nguyen, 1975).

Modulation of Enzyme Activities

- Studies on 3beta-hydroxy-5alpha-pregnan-20-one's effects on enzymatic activities, such as 3beta-hydroxysteroid dehydrogenase in equine placenta, provide insights into its biological functions and interactions (Chavatte, Rossdale, & Tait, 1995).

Safety And Hazards

Propriétés

IUPAC Name |

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17-,18-,19+,20-,21-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHOQCXDABGYAL-POBGKJHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3beta-Acetoxy-5alpha-pregnan-20-one | |

CAS RN |

906-83-2 | |

| Record name | NSC18318 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)